molecular formula C24H21N3O3 B11235046 N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Cat. No.: B11235046
M. Wt: 399.4 g/mol
InChI Key: GOKXFTSMBVGKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that features a naphthalene core linked to a pyridazine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Ether Linkage Formation: The pyridazine derivative is then reacted with a naphthalene derivative containing a leaving group (e.g., halide) under basic conditions to form the ether linkage.

    Amidation: The final step involves the reaction of the ether-linked intermediate with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the methoxy group on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)NAPHTHALENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the development of new therapeutics.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZAMIDE: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)PHENYLACETAMIDE: Similar structure but with a phenylacetyl group instead of a naphthalene ring.

Uniqueness: N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-21-10-8-18(9-11-21)22-12-13-23(27-26-22)30-15-14-25-24(28)20-7-6-17-4-2-3-5-19(17)16-20/h2-13,16H,14-15H2,1H3,(H,25,28)

InChI Key

GOKXFTSMBVGKQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.